molecular formula C15H22O3 B14730370 2,2-Dimethylpentyl 4-methoxybenzoate CAS No. 5458-37-7

2,2-Dimethylpentyl 4-methoxybenzoate

Cat. No.: B14730370
CAS No.: 5458-37-7
M. Wt: 250.33 g/mol
InChI Key: CYIDXGLHQKFJSD-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl 4-methoxybenzoate is a benzoate ester featuring a branched alkyl chain (2,2-dimethylpentyl) and a methoxy-substituted aromatic ring. This analysis focuses on comparisons with similar esters, including substituted phenyl benzoates, halogenated derivatives, and compounds with extended aromatic systems.

Properties

CAS No.

5458-37-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2,2-dimethylpentyl 4-methoxybenzoate

InChI

InChI=1S/C15H22O3/c1-5-10-15(2,3)11-18-14(16)12-6-8-13(17-4)9-7-12/h6-9H,5,10-11H2,1-4H3

InChI Key

CYIDXGLHQKFJSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpentyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2,2-dimethylpentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid and 2,2-dimethylpentanol.

    Reduction: 4-methoxybenzyl alcohol and 2,2-dimethylpentanol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

2,2-Dimethylpentyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpentyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release 4-methoxybenzoic acid and 2,2-dimethylpentanol, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The spatial arrangement of substituents significantly impacts molecular packing and intermolecular interactions.

Compound Substituents Dihedral Angle (°) Key Structural Notes Reference
2,4-Dimethylphenyl 4-methylbenzoate 2,4-Dimethylphenyl, 4-methylbenzoyl 49.1 Benzoyl and aryl rings form 49.1° dihedral angle; no classical hydrogen bonds.
Methyl 4-benzyloxy-2-hydroxybenzoate Benzyloxy, hydroxyl, methoxy 67.18 Dihedral angle between benzene rings; intramolecular hydrogen bonding.
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate Allyl, methoxy, dichlorobenzoyl 73.6 Benzene rings nearly perpendicular; similar to phenyl benzoate derivatives.

Insights :

  • Branched vs.
  • Methoxy Positioning : The para-methoxy group in 4-methoxybenzoates (e.g., ) enhances electron-donating effects, influencing reactivity and photostability.

Physical and Chemical Properties

Substituents dictate solubility, melting points, and stability.

Compound Molecular Weight (g/mol) Physical Form Notable Properties Reference
4-Pentylphenyl 4-Methoxybenzoate 314.4 (calculated) White-pale yellow powder Lipophilic; no odor reported.
[4-Methyl-3-(2,2,2-trichloroethyl)phenyl] 4-methoxybenzoate 372.01 N/A High molecular weight due to trichloroethyl group; increased halogenated hydrophobicity.
rel-(1R,2R)-2-Hydroxy-2-(4-methoxyphenyl)-1-methylethyl 4-methoxybenzoate 316.30 N/A Polar surface area (65 Ų) due to hydroxyl and methoxy groups.

Insights :

  • Lipophilicity : The 2,2-dimethylpentyl chain in the target compound likely enhances lipid solubility compared to aromatic esters (e.g., phenyl derivatives in ).
  • Thermal Stability : Halogenated analogs (e.g., ) may exhibit higher thermal stability but lower biodegradability.

Insights :

  • Antimicrobial Activity : Dichlorobenzyl derivatives (e.g., ) show antiseptic properties, suggesting the target compound’s methoxy group could be modified for similar applications.
  • Material Science : Esters with planar aromatic systems (e.g., ) are used in liquid crystals, whereas branched esters may serve as plasticizers or stabilizers.

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